![molecular formula C17H10Cl2INO B5123140 5-chloro-N-(2-chloro-4-iodophenyl)-1-naphthamide](/img/structure/B5123140.png)
5-chloro-N-(2-chloro-4-iodophenyl)-1-naphthamide
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Overview
Description
5-chloro-N-(2-chloro-4-iodophenyl)-1-naphthamide is a chemical compound that is widely used in scientific research. It is also known as CI-I4N or CI-4I. The compound is a potent inhibitor of the protein kinase B (AKT) pathway and has been shown to have anticancer properties.
Mechanism of Action
5-chloro-N-(2-chloro-4-iodophenyl)-1-naphthamide inhibits the AKT pathway by binding to the PH domain of AKT, which prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell survival and proliferation. The compound also induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of key proteins involved in cell survival.
Biochemical and Physiological Effects:
The compound has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells in vitro and in vivo, induces apoptosis in cancer cells, and has anti-inflammatory properties. It has also been shown to reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-N-(2-chloro-4-iodophenyl)-1-naphthamide in lab experiments is its potency as an inhibitor of the AKT pathway. This makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, one of the limitations of using the compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 5-chloro-N-(2-chloro-4-iodophenyl)-1-naphthamide. One area of interest is the development of more potent and selective inhibitors of the AKT pathway. Another area of interest is the study of the compound's anti-inflammatory properties and its potential in treating inflammatory diseases. Additionally, the compound could be studied in combination with other anticancer agents to determine if it has synergistic effects.
Synthesis Methods
The synthesis of 5-chloro-N-(2-chloro-4-iodophenyl)-1-naphthamide involves the reaction of 2-chloro-4-iodoaniline with 5-chloro-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Scientific Research Applications
The compound has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the AKT pathway, which is involved in cell survival and proliferation. The compound has also been shown to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases.
properties
IUPAC Name |
5-chloro-N-(2-chloro-4-iodophenyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2INO/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)21-16-8-7-10(20)9-15(16)19/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQONZWZZJJLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-chloro-4-iodophenyl)-1-naphthamide |
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